molecular formula C10H13N3O B13525044 1-(3-aminopropyl)-1H-indazol-3-ol

1-(3-aminopropyl)-1H-indazol-3-ol

Cat. No.: B13525044
M. Wt: 191.23 g/mol
InChI Key: MDCCDIZTDMTQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-aminopropyl)-1H-indazol-3-ol is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It features an indazole core, a privileged scaffold recognized for its diverse pharmacological potential. The indazole moiety is a key pharmacophore in several approved therapeutics and investigational compounds, notably in the area of kinase inhibition for oncology research . This specific derivative, with its 3-aminopropyl side chain and 3-ol substitution, presents a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. The indazole scaffold is found in multiple FDA-approved drugs such as the anticancer agents pazopanib, axitinib, and niraparib, which target various kinase pathways . Beyond oncology, indazole derivatives have demonstrated a broad spectrum of biological activities in research settings, including anti-inflammatory, antimicrobial, and cardiovascular effects . The structural features of this compound make it a valuable intermediate for researchers exploring novel compounds for these and other therapeutic areas. Its functional groups allow for further chemical modifications, enabling the development of targeted inhibitors and the investigation of new biological mechanisms. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(3-aminopropyl)-2H-indazol-3-one

InChI

InChI=1S/C10H13N3O/c11-6-3-7-13-9-5-2-1-4-8(9)10(14)12-13/h1-2,4-5H,3,6-7,11H2,(H,12,14)

InChI Key

MDCCDIZTDMTQOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2CCCN

Origin of Product

United States

Mechanistic Research on Molecular and Cellular Interactions of 1 3 Aminopropyl 1h Indazol 3 Ol Analogues

Identification and Characterization of Specific Biological Targets

The therapeutic potential of indazole analogues stems from their ability to selectively interact with various biological targets, leading to the modulation of critical signaling pathways. Research has identified specific protein kinases, GPCRs, and other enzymes as primary targets for this class of compounds.

The indazole core serves as a versatile scaffold for the design of potent protein kinase inhibitors. These enzymes are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders.

Pim Kinases: A series of 3-(pyrazin-2-yl)-1H-indazole derivatives have been identified as potent, pan-Pim kinase inhibitors. The three isoforms of Pim kinase (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis, making them attractive targets for cancer therapy. nih.gov Starting from a pyrazinyl-indazole hit, structure-activity relationship (SAR) development led to compounds with significant inhibitory activity against all three Pim isoforms. nih.gov

Glycogen (B147801) Synthase Kinase 3 (GSK-3): The indazole structure is a key feature in a class of selective GSK-3 inhibitors. nih.gov GSK-3β, in particular, is linked to the pathophysiology of mood disorders, and indazole-based inhibitors have shown efficacy in preclinical models. nih.gov Efforts have focused on optimizing these inhibitors to improve their safety profiles, such as reducing off-target effects on the hERG ion channel, while maintaining potent GSK-3 inhibition. nih.gov

Rho-associated coiled-coil protein kinase (ROCK): Some kinase inhibitors possess multi-target capabilities. For instance, a novel thiazole-based compound designed as a potent GSK-3β inhibitor was also found to exhibit inhibitory activity against ROCK-1. wikipedia.org This dual activity is of interest in neurodegenerative diseases like Alzheimer's, where both kinases are implicated in the underlying pathology. wikipedia.org

Fibroblast Growth Factor Receptor (FGFR): Derivatives of 1H-indazol-3-amine have been optimized as potent inhibitors of FGFR. nih.gov FGFRs are receptor tyrosine kinases whose aberrant signaling can drive cancer progression. SAR studies on this series, particularly through the addition of fluorine substituents, have yielded compounds with nanomolar potency against FGFR1 and FGFR2 and significant anti-proliferative effects in cancer cell lines. nih.gov

Indazole Analogue ClassTarget KinaseKey FindingsReference
3-(Pyrazin-2-yl)-1H-indazolesPim-1, Pim-2, Pim-3Identified as potent, pan-Pim kinase inhibitors. nih.gov
1H-Indazole-3-carboxamidesGSK-3βSelective inhibitors effective in in vivo models of mood disorders. nih.gov
1H-Indazol-3-amine derivativesFGFR1, FGFR2Potent inhibitors with IC50 values in the low nanomolar range. nih.gov

Beyond kinases, indazole analogues have been shown to modulate GPCRs, a large family of receptors involved in a vast array of physiological processes.

5-HT2 Receptor Agonism: A significant finding in this area is the identification of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a close analogue of the title compound, as a potent and selective serotonin (B10506) 5-HT2 receptor agonist. This compound demonstrated an EC50 of 42.7 nM with high selectivity for 5-HT2 receptors over other serotonin receptor subtypes. The 5-HT2 receptor family, particularly the 5-HT2A subtype, is coupled to the Gq/G11 signaling pathway and is a key target for drugs affecting mood, cognition, and perception. wikipedia.org

Indazole AnalogueTarget ReceptorActivityPotency (EC50)Reference
1-((S)-2-aminopropyl)-1H-indazol-6-ol5-HT2 ReceptorAgonist42.7 nM nih.gov

The versatility of the indazole scaffold extends to the inhibition of other critical enzymes, particularly those involved in metabolic pathways relevant to disease.

Indoleamine 2,3-dioxygenase 1 (IDO1): The indazole scaffold has recently emerged as a high-affinity heme-binding motif for inhibiting IDO1. acs.org IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a major target in cancer immunotherapy due to its immunosuppressive function. nih.govbohrium.com Several series of 4,6-substituted-1H-indazole derivatives have been synthesized, yielding compounds with potent IDO1 inhibitory activity in the sub-micromolar to low micromolar range in both enzymatic and cellular assays. nih.govbohrium.com Some of these compounds also exhibit dual inhibitory activity against Tryptophan 2,3-dioxygenase (TDO), another important enzyme in the same pathway. nih.govbohrium.com

Indazole Analogue ClassTarget EnzymeInhibitory Potency (IC50)Reference
4,6-Substituted-1H-indazoles (e.g., Compound 35)IDO1 (enzymatic)0.74 µM nih.govbohrium.com
4,6-Substituted-1H-indazoles (e.g., Compound 35)IDO1 (HeLa cells)1.37 µM nih.govbohrium.com
4,6-Substituted-1H-indazoles (e.g., Compound 35)TDO (enzymatic)2.93 µM nih.govbohrium.com

Elucidation of Molecular Binding Modes and Interaction Specificity

Understanding how these indazole analogues bind to their targets at a molecular level is crucial for rational drug design and optimization. Docking and molecular dynamics simulations have provided significant insights into their binding modes. For IDO1 inhibitors, the indazole scaffold plays a critical role in interacting with residues within the enzyme's active site (pocket A). researchgate.net It has been suggested that these inhibitors preferentially bind to the ferrous form of the IDO1 heme iron, with structural data from the related enzyme TDO showing a direct N2–Fe bond from the indazole ring. acs.org For kinase inhibitors, the indazole core typically functions as a hinge-binding motif, occupying the ATP-binding pocket of the target kinase.

Cellular Pathway Modulation in In Vitro Models (e.g., phosphoinositide turnover, intracellular Ca2+ mobilization, cell viability studies)

The interaction of indazole analogues with their biological targets triggers downstream cellular events.

Phosphoinositide Turnover and Ca2+ Mobilization: Agonism at 5-HT2A receptors, a known activity for indazole analogues, classically leads to the activation of phospholipase C (PLC). wikipedia.org This activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org Increased IP3 levels subsequently trigger the release of calcium (Ca2+) from intracellular stores, a process known as intracellular Ca2+ mobilization. nih.govnih.govnih.gov Studies have confirmed that 5-HT2 receptor activation stimulates both phosphoinositide turnover and the mobilization of intracellular calcium. nih.gov

Cell Viability Studies: In the context of cancer research, indazole-based inhibitors have demonstrated significant effects on cell viability. For example, 3-amino-1H-indazole derivatives designed as PI3K/AKT/mTOR inhibitors showed broad-spectrum antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range. nih.gov These compounds were found to inhibit DNA synthesis, induce G2/M cell cycle arrest, and promote apoptosis. nih.gov Similarly, potent FGFR inhibitors based on the 1H-indazol-3-amine scaffold showed improved antiproliferative effects against cancer cell lines with IC50 values in the nanomolar range. nih.gov

Mechanisms of Action in Non-Human Biological Systems

The biological effects of indazole analogues have been validated in several non-human models, demonstrating their potential for in vivo applications.

The 5-HT2 receptor agonist 1-((S)-2-aminopropyl)-1H-indazol-6-ol was shown to potently lower intraocular pressure in conscious ocular hypertensive monkeys, suggesting a locally mediated effect suitable for glaucoma treatment. nih.gov

An indazole-based GSK-3 inhibitor showed excellent efficacy in a mouse model of mania, highlighting its potential for treating mood disorders. nih.gov

A potent dual IDO1/TDO inhibitor based on the 1H-indazole scaffold exhibited significant in vivo antitumor activity in a mouse CT26 xenograft model, supporting its development for cancer immunotherapy. nih.govbohrium.com

Computational Chemistry and Cheminformatics in Research on 1 3 Aminopropyl 1h Indazol 3 Ol

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

In the context of indazole derivatives, molecular docking has been widely applied to elucidate their mechanism of action against various targets. For instance, studies on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy, have used docking to identify critical interactions within the protein's active site. nih.gov Similarly, new substituted indazole derivatives have been docked against the breast cancer aromatase enzyme to predict their therapeutic potential. derpharmachemica.com These simulations revealed that the most potent compounds formed key hydrogen bonds with residues such as Arg115 and Met374. derpharmachemica.com

In another study, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-associated protein (PDB ID: 6FEW), identifying derivatives with the highest binding energies and thus the most promising anti-cancer potential. researchgate.netnih.gov Research into antileishmanial agents has also employed docking to predict the binding modes of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione (B104310) reductase (TryR), a critical enzyme for the parasite's survival. tandfonline.com For a compound like 1-(3-aminopropyl)-1H-indazol-3-ol, docking simulations would be a primary step to identify potential biological targets and understand the structural basis of its activity, particularly how the aminopropyl side chain and the hydroxyl group contribute to binding.

Table 1: Examples of Molecular Docking Studies on Indazole Derivatives

Indazole Derivative ClassProtein TargetPDB CodeKey Interacting ResiduesReported Binding Energy (Example)Reference
Substituted IndazolesAromataseNot SpecifiedArg115, Met374, Thr310, Leu477-8.0 kcal/mol derpharmachemica.com
3-Carboxamide IndazolesRenal Cancer Protein6FEWNot SpecifiedHigh Binding Energy researchgate.netnih.gov
3-chloro-6-nitro-1H-indazolesTrypanothione Reductase (TryR)2JK6Not SpecifiedStable Binding Predicted tandfonline.com
General Indazole DerivativesHIF-1αNot SpecifiedNot SpecifiedGood Binding Efficiency nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. MD simulations model the atomic movements of the system, providing a view of the dynamic behavior of the complex in a simulated biological environment, such as in the presence of water.

For indazole derivatives, MD simulations have been used to validate docking results and confirm the stability of the ligand in the binding pocket. In the study of HIF-1α inhibitors, MD simulations of the most potent indazole compound showed that it remained quite stable in the active site of the protein. nih.gov Likewise, simulations of a 3-chloro-6-nitro-1H-indazole derivative complexed with the trypanothione reductase enzyme demonstrated good equilibrium and stability, reinforcing the docking predictions. tandfonline.com These simulations are crucial as they can reveal conformational changes in the protein or ligand upon binding and provide a more accurate estimation of binding free energies, corroborating experimental findings. tandfonline.com For this compound, an MD simulation would be essential to verify if the initial docked pose is maintained and to analyze the dynamics of the key hydrogen bonds and other interactions that hold the complex together.

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties, tautomerism, and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with high accuracy. These methods can calculate a range of properties including molecular orbital energies (such as HOMO and LUMO), electrostatic potential, and the relative energies of different isomers and tautomers.

DFT studies on novel 3-carboxamide indazole derivatives have been conducted to determine their HOMO-LUMO energy gaps, which are important indicators of chemical reactivity and stability. researchgate.netnih.gov A smaller energy gap generally correlates with higher reactivity.

A particularly relevant application of DFT for this compound is the study of tautomerism. The indazole ring can exist in different tautomeric forms, such as the 1H- and 2H-tautomers. researchgate.net The "indazol-3-ol" moiety itself can exist in equilibrium with its "indazolin-3-one" tautomer. DFT calculations can accurately predict the relative stability of these forms in different environments (gas phase or solution), which is critical because the dominant tautomer determines the molecule's shape, hydrogen bonding capability, and ultimately its biological activity. researchgate.netnih.gov Theoretical studies have shown that for the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.net Such calculations would clarify the most probable structure of this compound under physiological conditions.

Table 2: Application of DFT in Indazole Research

Study FocusCalculated PropertiesKey FindingsReference
3-Carboxamide IndazolesHOMO-LUMO Energy GapIdentified derivatives with the most substantial energy gaps, indicating higher stability. researchgate.netnih.gov
Annular TautomerismRelative Energies of TautomersThe 1H-tautomer of indazole is generally more stable than the 2H-tautomer. researchgate.net
General ReactivityElectronic PropertiesDFT is used to understand reactivity, stability, and spectroscopic properties. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the structural properties of a series of compounds and their biological activity. Once a reliable model is built, it can be used to predict the activity of new, unsynthesized compounds.

3D-QSAR studies have been successfully applied to indazole derivatives. For a series of HIF-1α inhibitors, 3D-QSAR models were developed to understand how different structural features influence inhibitory potency. nih.gov These models generate contour maps that indicate where steric bulk or specific electrostatic properties (positive or negative charge) would increase or decrease activity. Such maps provide a clear structural framework for designing new, more potent inhibitors. nih.gov Another QSAR analysis was performed on a set of benzothiopyranoindazole anti-cancer analogs, using their DNA intercalation properties as descriptors to predict their activity. nih.gov This study highlighted that a combination of binding energy and desolvation energy led to a highly significant QSAR model. nih.gov A QSAR model for this compound and its analogs could rapidly screen virtual modifications to the core structure, prioritizing the most promising candidates for synthesis.

Virtual Screening and De Novo Design of Indazole-Based Compounds

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This can be done using the structure of the receptor (structure-based virtual screening) or using the structure of a known active ligand (ligand-based virtual screening). This approach dramatically reduces the number of compounds that need to be synthesized and tested experimentally. researchgate.net

The process can begin with a pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity. For indazoles, a pharmacophore map based on known HIF-1α inhibitors has been generated, which can be used to screen databases for new compounds that fit the model. nih.gov As virtual libraries have grown to contain billions of molecules, these screening methods have become even more powerful at discovering novel chemical scaffolds. nih.govbiorxiv.org

De novo design is a related technique where, instead of searching existing libraries, new molecular structures are built from scratch or by combining smaller fragments directly within the binding site of the target protein. This allows for the creation of highly novel molecules that are perfectly tailored to the receptor's geometry and chemical environment. Both virtual screening and de novo design are powerful strategies for expanding the chemical space around the indazole scaffold to discover new drug candidates.

Advanced Derivatives and Analog Design Strategies for the 1 3 Aminopropyl 1h Indazol 3 Ol Framework

Design and Synthesis of Novel Indazole Congeners with Modified Side Chains and Ring Systems

The structural versatility of the indazole nucleus allows for extensive modification at various positions, including the N-1 side chain, the C-3 substituent, and the benzo ring. The design of novel congeners of 1-(3-aminopropyl)-1H-indazol-3-ol often involves altering the length, rigidity, and functionality of the 3-aminopropyl side chain or modifying the core ring system to explore new chemical space and structure-activity relationships (SAR).

Side Chain Modification: The aminopropyl side chain at the N-1 position is a key site for modification. Alterations can include changing the linker length (e.g., from propyl to ethyl or butyl), introducing branching, or incorporating cyclic moieties like piperidine (B6355638) to modulate lipophilicity and conformational flexibility. The terminal amino group can be further derivatized to amides, sulfonamides, or ureas, introducing new hydrogen bonding capabilities. nih.gov

Ring System Modification: Modifications to the indazole ring itself can involve the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzene (B151609) portion to influence electronic properties and metabolic stability. Synthetic strategies to achieve these modifications are diverse and well-established. Common methods include the cyclization of appropriately substituted o-haloaryl N-tosylhydrazones or the reaction of substituted 2-aminobenzonitriles with hydrazines. nih.govgoogle.com More advanced techniques like transition metal-catalyzed C-H functionalization allow for the direct and site-selective introduction of functional groups onto the indazole core in later synthetic stages. nih.gov

A variety of synthetic routes have been developed to access the core indazole structure, which can then be elaborated to introduce the desired side chains and ring substituents.

Table 1: Selected Synthetic Strategies for Indazole Ring Formation

Synthetic StrategyStarting MaterialsKey Reagents/CatalystsDescription
Cadogan Reaction 2-Nitrobenzaldehydes and anilinesP(OEt)₃Reductive cyclization of a Schiff base intermediate formed from the starting materials.
Suzuki-Miyaura Coupling Bromo- or iodo-indazoles and boronic acids/estersPalladium catalyst (e.g., Pd(PPh₃)₄), BaseForms a C-C bond, allowing for the introduction of aryl or vinyl substituents onto the indazole ring. researchgate.net
Intramolecular C-H Amination Substituted aminohydrazonesPalladium catalystForms the N-N bond of the pyrazole (B372694) ring through intramolecular C-H activation. nih.gov
From o-Haloaryl N-Tosylhydrazones o-Haloaryl N-tosylhydrazonesCopper catalyst (e.g., Cu₂O, Cu(OAc)₂)Involves deprotonation and subsequent intramolecular nucleophilic aromatic substitution (SNAr) to close the ring.
From 2-Aminobenzonitriles 2-Aminobenzonitriles and organometallic reagents-Reaction leads to an o-aminoaryl N-H ketimine intermediate which cyclizes to form the indazole.

Scaffold Derivatization and Diversification Libraries for High-Throughput Screening

To efficiently explore the chemical space around the this compound framework, researchers often generate diversification libraries for high-throughput screening (HTS). This involves systematically modifying the core scaffold with a wide array of chemical building blocks. Two prominent strategies for this are molecular hybridization and fragment-based lead discovery (FBLD).

Molecular Hybridization: This strategy involves covalently linking two or more pharmacophoric fragments from different bioactive molecules into a single hybrid compound. nih.govnih.gov The goal is to create a new molecule that may have a synergistic effect or a novel activity profile. For the indazole scaffold, this could involve combining it with other known privileged structures in medicinal chemistry, such as indolizine (B1195054) or other heterocyclic systems. nih.gov This approach has been successfully used to generate libraries of indazole derivatives for screening against various diseases. nih.govnih.gov

Fragment-Based Lead Discovery (FBLD): FBLD is a method where small, low-molecular-weight chemical fragments (typically <300 Da) are screened for weak binding to a biological target. researchgate.net Hits from this initial screen are then optimized and grown into more potent lead compounds. nih.govnih.gov The indazole nucleus itself is considered a privileged fragment and has been identified as a starting point in FBLD campaigns. nih.govnih.gov By identifying how the indazole fragment binds, chemists can design a library of derivatives, for instance by adding substituents at different positions to improve affinity and selectivity.

Table 2: Scaffold Derivatization and Library Generation Strategies

StrategyDescriptionApplication to Indazole Scaffold
Molecular Hybridization Covalently linking two or more pharmacophores to create a new hybrid molecule with potentially synergistic or novel activity. nih.govnih.govCombining the indazole core with other heterocycles (e.g., indolizine, pyrimidine) to generate libraries for anticancer or kinase inhibitor screening. nih.govnih.gov
Fragment-Based Lead Discovery (FBLD) Screening small chemical fragments for weak binding to a target, followed by optimization to develop potent leads. researchgate.netUsing the indazole nucleus as a starting fragment and elaborating its structure based on binding information to create focused libraries of inhibitors. nih.govnih.gov
Diversity-Oriented Synthesis (DOS) Synthesizing a collection of structurally diverse and complex molecules from simple starting materials in a divergent manner.Applying DOS principles to rapidly generate a wide range of complex indole-based and related heterocyclic scaffolds for screening. researchgate.net
Parallel Synthesis Simultaneously synthesizing a large number of compounds in separate reaction vessels.Used to quickly generate a library of indazole analogs by reacting a common intermediate with a diverse set of building blocks (e.g., various amines, acylating agents).

Heterocyclic Ring Fusions and Bioisosteric Replacements of the Indazole Nucleus

Further diversification of the this compound framework can be achieved by either fusing another heterocyclic ring to the indazole nucleus or by replacing the indazole core with a bioisostere.

Heterocyclic Ring Fusions: Fusing an additional ring to the indazole scaffold creates novel, rigid, tricyclic or tetracyclic systems with distinct three-dimensional shapes. These new structures can access different binding pockets or interact differently with a target protein. For example, the synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has been reported, starting from 2-formyl dialkylanilines. nih.govwikipedia.org Other examples include the fusion of piperazine (B1678402) or morpholine (B109124) rings to create indazolo-piperazines and indazolo-morpholines, and the synthesis of pyrazino[1,2-b]indazoles via cascade cyclization. nih.govnih.gov These strategies significantly expand the shape diversity available for drug design. nih.gov

Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. nih.gov Replacing the indazole nucleus with a suitable bioisostere can improve pharmacokinetic properties, reduce toxicity, or alter selectivity. The indazole ring itself is often considered a bioisostere for other aromatic systems like indole (B1671886) or phenol (B47542). nih.govgoogle.com This is because the indazole N-H can act as a hydrogen bond donor, similar to indole, while the additional nitrogen atom can act as a hydrogen bond acceptor. google.com This dual functionality can lead to improved binding affinity. Conversely, other heterocyclic systems can be used to replace the indazole core. For instance, pyrazole and isoxazole (B147169) derivatives are commonly explored as related five-membered heterocycles. nih.gov

Table 3: Examples of Ring Fusions and Bioisosteric Replacements for the Indazole Nucleus

Modification TypeExample SystemDescription
Ring Fusion Pyridazino[1,2-a]indazoleA fused tricyclic system created by reacting 1,2-dihydropyridazine-3,6-dione with dimedone and aldehydes. nih.govnih.gov
Ring Fusion Indazolo-piperazines / Indazolo-morpholinesNovel fused systems created by merging chiral piperazines or morpholines with the indazole scaffold. nih.gov
Ring Fusion Pyrazino[1,2-b]indazoleSynthesized through an intermolecular annulation of indazole aldehydes with propargylic amines. nih.gov
Ring Fusion Pyrimido[1,2-b]indazoleA fused system developed through selective cyclization of an in situ generated enone intermediate with 1H-indazol-3-amine.
Bioisosteric Replacement Indazole for Phenol/CatecholThe indazole ring is used to replace a phenol or catechol moiety to improve metabolic stability (e.g., avoid glucuronidation) while maintaining biological activity. nih.govnih.gov
Bioisosteric Replacement Indazole for IndoleThe indazole ring can mimic the hydrogen bonding properties of indole while offering an additional hydrogen bond acceptor site. google.com
Bioisosteric Replacement Pyrazole / Isoxazole for IndazoleThe core indazole can be replaced by other five-membered heterocycles like pyrazole or isoxazole to explore different SAR. nih.gov

Exploration of Indazole-Based Prodrug Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov Prodrug strategies are often employed to overcome challenges such as poor solubility, low permeability, rapid metabolism, or to achieve targeted drug delivery. The this compound framework contains two key functional groups, a primary amine and a hydroxyl group, which are amenable to prodrug design.

N-Acylation of the Aminopropyl Side Chain: The primary amino group can be acylated to form amides or carbamates. While amides are generally more stable than esters, certain N-acyl derivatives can be designed to be cleaved by amidase enzymes in vivo. nih.gov This approach can increase lipophilicity, potentially enhancing membrane permeability. Derivatization with amino acids to form N-acyl conjugates can also be used to target specific transporters, such as peptide transporters in the intestine. nih.gov

Esterification of the 3-ol Group: The hydroxyl group at the C-3 position is an ideal handle for creating ester prodrugs. Esterification is a common and effective prodrug strategy because the human body is rich in esterase enzymes that can readily hydrolyze the ester bond to release the active hydroxyl compound. nih.gov The reaction of 1H-indazol-3-ol with reagents like ethyl chloroacetate (B1199739) can yield ester derivatives. nih.gov By attaching different acyl groups, properties like solubility and lipophilicity can be finely tuned. For example, phosphate (B84403) esters can be used to dramatically increase aqueous solubility for intravenous formulations. researchgate.net

These bioreversible modifications are designed to be stable until they reach the desired physiological compartment, where enzymatic or chemical cleavage releases the parent active drug, this compound. nih.gov

Table 4: Potential Prodrug Strategies for the this compound Framework

Functional GroupProdrug MoietyLinkagePotential AdvantageCleavage Mechanism
Primary Amine Acyl group (e.g., Acetyl, Valeroyl)AmideIncreased lipophilicity, enhanced permeability. nih.govEnzymatic (Amidase). nih.gov
Primary Amine Amino Acid (e.g., Glycine, Valine)AmideMay target amino acid transporters, improved solubility. nih.govEnzymatic (Peptidase/Amidase). nih.gov
Primary Amine Carbamate forming groupCarbamateModulate stability and release kinetics.Enzymatic (Esterase/Carbamatase).
Hydroxyl Group Acyl group (e.g., Acetate, Pivalate)EsterIncreased lipophilicity, enhanced permeability. nih.govEnzymatic (Esterase). nih.gov
Hydroxyl Group Phosphate groupPhosphate EsterIncreased aqueous solubility for parenteral administration. researchgate.netEnzymatic (Phosphatase). researchgate.net
Hydroxyl Group Amino AcidEsterImproved solubility, potential for transporter-mediated uptake.Enzymatic (Esterase).

Analytical and Spectroscopic Techniques for Characterization and Elucidation in Indazole Research

Advanced Spectroscopic Methods for Structural Elucidation (e.g., 1D/2D Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural determination of substituted indazoles like "1-(3-aminopropyl)-1H-indazol-3-ol". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone for elucidating the structure of indazole derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. ipb.ptresearchgate.net

1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to one another. For "this compound," one would expect to see distinct signals for the aromatic protons on the indazole ring, as well as signals for the methylene (B1212753) (-CH₂-) groups and the amino (-NH₂) group of the aminopropyl side chain. The chemical shifts of the indazole ring protons are particularly useful for determining the position of substitution (N-1 vs. N-2). nih.gov For instance, in N-1 substituted indazoles, the H-7 proton is typically deshielded and appears at a higher frequency compared to N-2 isomers. nih.gov ¹³C NMR complements the proton data by providing the number of unique carbon atoms and their chemical environments. The position of the aminopropyl substituent on the nitrogen of the indazole ring significantly influences the chemical shifts of the heterocyclic ring carbons. ipb.pt

2D NMR (COSY, HSQC, HMBC, NOESY): For more complex structures or to resolve ambiguities, 2D NMR techniques are crucial. ipb.ptnih.gov

COSY (Correlation Spectroscopy) helps to identify proton-proton coupling networks, establishing connectivity within the aminopropyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the point of attachment of the aminopropyl chain to the indazole nitrogen and the position of the hydroxyl group. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help to confirm the regiochemistry of substitution. ipb.pt

A hypothetical ¹H NMR data table for "this compound" is presented below, based on known shifts for similar structures. chemicalbook.comchemicalbook.com

Proton Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-47.6 - 7.8d~8.0
H-57.1 - 7.3t~7.5
H-67.3 - 7.5t~7.5
H-77.8 - 8.0d~8.0
N-CH₂4.2 - 4.4t~7.0
CH₂-CH₂-N2.0 - 2.2quint~7.0
CH₂-NH₂2.8 - 3.0t~7.0
NH₂(variable)br s-
OH(variable)br s-

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.govresearchgate.net For "this compound" (molecular formula C₁₀H₁₃N₃O), HRMS would confirm the molecular weight of 191.1059. bldpharm.com Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods. nih.govnist.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, cleavage of the aminopropyl side chain would be an expected fragmentation pathway. researchgate.net Tandem mass spectrometry (MS/MS) can further aid in differentiating isomers by analyzing the fragmentation of a specific parent ion. lcms.cz

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are essential for both assessing the purity of synthesized indazole compounds and for isolating them from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity analysis of indazole derivatives. nih.gov Reversed-phase HPLC with a C18 column is a common setup. nih.gov A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is often employed to achieve good separation of the main compound from any impurities or starting materials. google.com The purity is typically determined by the peak area percentage at a specific UV detection wavelength. For many heterocyclic compounds, a detection wavelength around 220 nm is used. researchgate.net

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of volatile and thermally stable indazole derivatives. researchgate.netnih.gov The retention time in the GC column provides a measure of the compound's identity, while the mass spectrum from the MS detector confirms its structure. researchgate.net The choice between HPLC and GC depends on the volatility and thermal stability of the compound. For "this compound," with its polar amino and hydroxyl groups, HPLC might be the more suitable technique without prior derivatization.

A summary of typical chromatographic conditions for indazole derivatives is provided in the table below.

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Application
HPLCC18 Reversed-Phase nih.govAcetonitrile/Water or Methanol/Water with buffer nih.govgoogle.comUV-Vis (e.g., 220 nm researchgate.net)Purity assessment, Isolation
GCCapillary column (e.g., DB-5ms)HeliumMass Spectrometry (MS)Purity assessment, Isomer differentiation nih.gov

Crystallographic Analysis for Solid-State Structure Determination and Ligand-Protein Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For "this compound," a crystal structure would unambiguously confirm the N-1 substitution pattern and the tautomeric form of the indazol-3-ol ring. It would also reveal how the molecules pack in the crystal lattice, influenced by hydrogen bonds involving the amino and hydroxyl groups. nih.gov

In the context of medicinal chemistry, X-ray crystallography is also crucial for studying ligand-protein complexes. nih.gov If "this compound" were to be investigated as a potential drug candidate, obtaining a crystal structure of it bound to its biological target (e.g., an enzyme) would provide invaluable insights into the binding mode and key interactions, guiding further drug design and optimization. researchgate.net

Advanced Methods for Reaction Monitoring and Process Analytical Technology

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes based on real-time measurements of critical quality and performance attributes. mt.comthermofisher.com The goal is to ensure final product quality by monitoring the process, rather than relying solely on end-product testing. nih.gov

For the synthesis of "this compound," PAT tools can be implemented to monitor reaction progress, identify the formation of intermediates and byproducts, and determine the reaction endpoint.

In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used for real-time monitoring of chemical reactions. americanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing their characteristic spectral bands. This allows for precise control over reaction parameters to optimize yield and purity. americanpharmaceuticalreview.com

On-line Chromatography: Automated HPLC or GC systems can be coupled to the reactor to periodically withdraw and analyze samples. americanpharmaceuticalreview.com This provides detailed information on the reaction profile over time, which is crucial for understanding reaction kinetics and identifying potential process deviations.

The application of PAT in the synthesis of heterocyclic compounds like indazoles can lead to improved process robustness, higher yields, and more consistent product quality. mt.com

Future Research Directions and Unexplored Avenues for 1 3 Aminopropyl 1h Indazol 3 Ol Derivatives

Emerging Synthetic Methodologies for Indazole Scaffolds

Recent advancements in synthetic organic chemistry offer exciting possibilities for the efficient and diverse synthesis of indazole derivatives, moving beyond traditional methods. These emerging techniques provide advantages in terms of yield, selectivity, and environmental impact.

One promising area is the use of photocatalysis . For instance, a transition-metal-free C3-amidation of 2H-indazoles has been developed using visible-light photoredox catalysis. acs.org This method employs an inexpensive organic photocatalyst to generate amidyl radicals, which then selectively react at the C3 position of the indazole ring. acs.org This approach is advantageous as it avoids harsh reaction conditions and the need for pre-functionalized starting materials, potentially streamlining the synthesis of derivatives of 1-(3-aminopropyl)-1H-indazol-3-ol. acs.org

Metal-catalyzed cross-coupling reactions continue to evolve, offering precise control over bond formation. Copper-catalyzed intramolecular amination reactions have proven effective for creating a variety of multi-substituted 2H-indazole and 1H-pyrazole derivatives under mild conditions. researchgate.net Similarly, palladium-catalyzed processes have been utilized for C-H amination and arylation, demonstrating the versatility of this approach. nih.govresearchgate.net Silver(I)-mediated intramolecular oxidative C–H amination presents another efficient route for constructing diverse 1H-indazoles, particularly for 3-substituted derivatives that are challenging to synthesize via other C-H amination methods. nih.gov

Furthermore, cycloaddition reactions represent a powerful tool for building the indazole core. The [3+2] cycloaddition of arynes with various α-diazocarbonyl compounds has been extensively explored to produce indazole-3-phosphonates and other derivatives. ucc.ie Researchers have investigated various conditions for aryne generation, including the use of cesium fluoride (B91410) or tetrabutylammonium (B224687) fluoride with an aryne precursor, and have successfully adapted these methods for continuous flow processing. ucc.ie

These innovative synthetic strategies open up new avenues for creating libraries of this compound derivatives with diverse substitutions, which is crucial for exploring structure-activity relationships and identifying lead compounds.

Synthetic Methodology Description Key Advantages Reference
Visible-Light Photocatalysis Transition-metal-free C3-amidation of 2H-indazoles using an organic photocatalyst.Environmentally friendly, avoids harsh conditions, does not require pre-functionalization. acs.org
Copper-Catalyzed Amination Intramolecular amination to synthesize multi-substituted 2H-indazole derivatives.Mild reaction conditions, high efficiency. researchgate.net
Palladium-Catalyzed C-H Amination Intramolecular ligand-free reaction for the synthesis of 1H-indazoles from aminohydrazones.Versatile for various substitutions. nih.gov
Silver(I)-Mediated C-H Amination Intramolecular oxidative C–H amination to construct 1H-indazoles.Efficient for synthesizing 3-substituted indazoles. nih.gov
[3+2] Cycloaddition Reaction of arynes with α-diazocarbonyl compounds to form the indazole ring.Powerful for core scaffold construction, adaptable to continuous flow. ucc.ie

Novel Biological Targets and Phenotypes for Mechanistic Investigation

Indazole derivatives have demonstrated a remarkable range of biological activities by interacting with a wide array of molecular targets. nih.gov This diversity underscores the potential of this compound derivatives to be developed into novel therapeutic agents for various diseases.

Kinase Inhibition: A significant area of research has focused on indazoles as kinase inhibitors , which are crucial in cancer therapy. nih.gov Derivatives have shown potent inhibitory activity against several kinases, including:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. sigmaaldrich.com

FGFRs (Fibroblast Growth Factor Receptors): Indazole-based compounds have been designed as inhibitors of FGFR1-3. nih.govnih.gov

EGFR (Epidermal Growth Factor Receptor): Derivatives have been developed as irreversible and mutant-selective EGFR inhibitors for non-small cell lung cancer. nih.gov

JAK (Janus Kinase): Selective pan-JAK inhibitors with an indazole core have been identified for treating inflammatory diseases. nih.gov

Other Kinases: Potent inhibitors have also been identified for Rock2, Gsk3β, Aurora2, Tie2, and SRC kinases. nih.govnih.govnih.gov

Enzyme Inhibition: Beyond kinases, indazole derivatives have been shown to inhibit other important enzymes:

COX-2 (Cyclooxygenase-2): Some derivatives exhibit anti-inflammatory activity through the inhibition of COX-2. researchgate.netnih.gov

IDO1 (Indoleamine 2,3-dioxygenase 1): Certain 3-substituted 1H-indazoles have shown potent IDO1 enzyme inhibition. nih.gov

Carbonic Anhydrases: Indazole derivatives have demonstrated inhibitory activity against tumor-associated human carbonic anhydrase isoforms hCA IX and hCA XII. nih.gov

Tubulin Polymerization: Novel indazole derivatives have been found to bind to the colchicine (B1669291) site of tubulin, disrupting microtubule networks and inducing apoptosis in cancer cells. nih.gov

Receptor Agonism/Antagonism: The indazole scaffold has also been incorporated into compounds targeting various receptors:

β3-Adrenergic Receptor: Highly potent and selective agonists have been discovered. nih.gov

Glucagon (B607659) Receptor: Indazole-based antagonists have been developed for the potential treatment of type 2 diabetes. nih.gov

Antimicrobial and Antiparasitic Activity: Indazole derivatives have shown promise in combating infectious diseases. They have been investigated as inhibitors of bacterial DNA gyrase B, making them potential novel antibacterials. nih.gov Additionally, derivatives have demonstrated in vitro and in vivo activity against Leishmania species, the causative agent of leishmaniasis. mdpi.com

The diverse biological activities of indazole derivatives highlight the vast potential for derivatives of this compound. Future research should focus on screening these new compounds against a broad panel of biological targets to uncover novel mechanisms of action and therapeutic applications.

Biological Target Class Specific Target Associated Biological Activity/Phenotype Reference
Kinases VEGFR-2, FGFRs, EGFR, JAK, Rock2, Gsk3β, SRC, Tie2Anticancer, Anti-inflammatory nih.govnih.govsigmaaldrich.comnih.govnih.govnih.gov
Enzymes COX-2, IDO1, Carbonic Anhydrases, TubulinAnti-inflammatory, Anticancer nih.govresearchgate.netnih.govnih.gov
Receptors β3-Adrenergic Receptor, Glucagon ReceptorCardiovascular, Anti-diabetic nih.gov
Other Bacterial DNA Gyrase BAntibacterial nih.gov
Pathogens Leishmania speciesAntiparasitic mdpi.com

Integration of Artificial Intelligence and Machine Learning in Indazole Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies are particularly well-suited for the development of indazole derivatives. nih.gov Computational methods can significantly accelerate the design-synthesis-test cycle, enabling a more rapid and rational exploration of the vast chemical space available for derivatives of this compound.

Structure-Based and Ligand-Based Design: Computational tools are instrumental in the rational design of new compounds. Molecular docking studies, for example, have been used to evaluate how newly designed indazole scaffolds bind to the active sites of target enzymes like VEGFR-2 and COX-2. researchgate.netbiotech-asia.org These studies provide insights into binding affinities and key interactions with amino acid residues, guiding the design of more potent and selective inhibitors. researchgate.netbiotech-asia.org For instance, in silico screening against fibroblast growth factor receptors (FGFR) led to the discovery of a hit compound that was subsequently validated through in vitro experiments. nih.gov

Predictive Modeling: AI and ML models can be trained on existing data to predict the properties of novel compounds. This includes predicting pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness. biotech-asia.org Such predictions help in prioritizing which virtual compounds should be synthesized and tested, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its target protein over time. researchgate.net These simulations can be used to assess the stability of the ligand-protein complex and to calculate binding free energies, offering a more refined understanding of the binding mechanism than static docking poses alone. researchgate.net

The application of these computational methods allows for a more targeted and efficient approach to drug discovery. By using AI and ML to guide the design of new this compound derivatives, researchers can more quickly identify candidates with desirable biological activities and drug-like properties. youtube.comyoutube.com

Development of Advanced In Vitro and In Vivo (Non-Human) Research Models for Compound Evaluation

The evaluation of novel indazole derivatives requires a robust pipeline of in vitro and in vivo models to assess their efficacy and mechanism of action. The development of more sophisticated and relevant models is crucial for translating promising initial findings into clinically viable candidates.

Advanced In Vitro Models: Standard 2D cell culture has been the workhorse for initial screening. A wide range of cancer cell lines have been used to evaluate the antiproliferative activity of indazole derivatives, including:

Colorectal cancer: HCT116, HT29, SW620 nih.gov

Liver cancer: HepG2 nih.gov

Lung cancer: A549, H1975, PC9, HCC827, H3255 nih.govnih.gov

Breast cancer: MCF-7, 4T1 researchgate.netrsc.org

Leukemia: HL60, KG1 nih.gov

Stomach cancer: SNU16 nih.gov

Future research should move towards more complex in vitro models that better mimic the in vivo environment. This includes the use of 3D organoids and spheroid cultures , which can provide more accurate predictions of a compound's efficacy. Co-culture systems that include different cell types (e.g., cancer cells and immune cells) can also offer valuable insights into the compound's effects on the tumor microenvironment.

In Vivo (Non-Human) Models: Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and tolerability of lead compounds. For anticancer studies, xenograft models , where human cancer cells are implanted into immunocompromised mice, are commonly used. For example, the HCT116 xenograft mouse model has been used to demonstrate the in vivo tumor growth suppression by indazole derivatives. nih.gov The 4T1 mouse model of breast cancer has also been employed to show the in vivo efficacy of these compounds. rsc.orgrsc.org

For infectious diseases, specific animal models are required. For instance, the BALB/c mouse model of cutaneous leishmaniasis caused by Leishmania amazonensis has been used to evaluate the in vivo antileishmanial activity of indazole derivatives. mdpi.com

The development of genetically engineered mouse models (GEMMs) that more accurately reflect human diseases will be a valuable tool for evaluating the next generation of indazole-based therapeutics.

Model Type Specific Model Application Reference
In Vitro (Cancer Cell Lines) HCT116, HepG2, A549, MCF-7, 4T1, HL60Antiproliferative activity screening nih.govnih.govresearchgate.netrsc.org
In Vivo (Xenograft) HCT116 human colorectal cancer xenograft in miceEvaluation of in vivo antitumor activity nih.gov
In Vivo (Syngeneic) 4T1 mouse breast cancer modelEvaluation of in vivo antitumor activity and effects on the tumor microenvironment rsc.orgrsc.org
In Vivo (Infectious Disease) BALB/c mouse model of cutaneous leishmaniasisAssessment of in vivo antiparasitic efficacy mdpi.com

Exploration of Indazole-Based Probes for Chemical Biology Studies and Target Validation

The development of high-quality chemical probes is essential for dissecting biological pathways and validating novel drug targets. nih.gov Given their diverse biological activities and tunable properties, derivatives of this compound are excellent candidates for development into chemical probes.

A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein target in a cellular or in vivo setting. By modifying the this compound scaffold, for example by introducing reporter tags (e.g., fluorophores, biotin) or photoreactive groups, it is possible to create tools for a variety of applications:

Target Identification: Indazole-based probes can be used in affinity-based proteomics experiments to identify the molecular targets of bioactive compounds.

Target Engagement Assays: Probes can be designed to measure whether a compound is binding to its intended target in cells.

Imaging: Fluorescently labeled indazole derivatives can be used to visualize the subcellular localization of their targets.

The development of reaction-based probes , which form a covalent bond with their target, can be particularly useful for target identification and validation. nih.gov For example, a probe could be designed to react specifically with a cysteine residue in the active site of a target enzyme.

By creating a toolbox of indazole-based chemical probes, researchers can gain a deeper understanding of the mechanisms of action of this important class of compounds and identify new therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-aminopropyl)-1H-indazol-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous indazole derivatives. Key steps include:

  • Using PEG-400:DMF (2:1) as a solvent to enhance reaction efficiency .
  • Employing CuI as a catalyst under nitrogen atmosphere to prevent oxidation .
  • Purification via flash column chromatography (70:30 EtOAc:hexanes) or recrystallization from hot ethanol to isolate the product .
  • Typical yields range from 30–35%, influenced by substituent steric effects and solvent choice.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Compare chemical shifts with analogs (e.g., δ 8.62 ppm for indazole NH in DMSO-d6 ; δ 3.76 ppm for methoxy groups in substituted derivatives ).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.1512 for triazole-linked indazoles ).
  • TLC : Monitor purity using 70:30 EtOAc:hexanes (Rf ~0.33–0.49) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Store at –20°C in inert solvents (e.g., acetonitrile) to prevent degradation .
  • Avoid prolonged exposure to light or moisture, which may hydrolyze the aminopropyl side chain .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the indazole C6 position to enhance metabolic stability, as seen in related compounds .
  • Functional Group Interconversion : Replace the aminopropyl group with imidazole or pyrazole moieties to modulate pharmacokinetic properties .
  • Assay Design : Test derivatives in in vitro models (e.g., antimicrobial activity via MIC assays; anticancer potential via apoptosis markers) .

Q. What experimental strategies resolve contradictions in NMR data for structurally similar analogs?

  • Methodological Answer :

  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; DMSO may induce downfield shifts for NH protons .
  • Dynamic Effects : Use variable-temperature NMR to identify tautomerization or rotational barriers in the indazole ring .
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and assign ambiguous signals .

Q. How can researchers elucidate the mechanism of action for this compound in biological systems?

  • Methodological Answer :

  • Target Identification : Use pull-down assays with biotinylated probes or computational docking (e.g., AutoDock Vina) to predict protein targets .
  • Pathway Analysis : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected signaling pathways (e.g., apoptosis, oxidative stress) .
  • Metabolite Tracking : Use radiolabeled (14C/3H) analogs to study biodistribution and metabolic fate in in vivo models .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Process Optimization : Scale reactions using continuous flow reactors to improve heat/mass transfer .
  • Catalyst Recycling : Immobilize CuI on silica or magnetic nanoparticles to reduce catalyst loading .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .

Data Analysis & Validation

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., MTT assay incubation times) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line heterogeneity) .

Q. What analytical methods ensure batch-to-batch consistency in this compound production?

  • Methodological Answer :

  • HPLC-PDA : Monitor purity (>98%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Karl Fischer Titration : Quantify residual moisture to ensure stability during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.